

chemical and physical properties of 4-Chloro-3-nitrophenol

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Compound of Interest

Compound Name: 4-Chloro-3-nitrophenol

Cat. No.: B1362549

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An In-depth Technical Guide to **4-Chloro-3-nitrophenol**: Chemical and Physical Properties for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Chloro-3-nitrophenol** (CAS No: 610-78-6), a compound of interest for researchers, scientists, and professionals in drug development. This document summarizes its core characteristics, provides detailed experimental protocols for its synthesis and analysis, and presents available data in a structured format. While information on its direct biological activity and effects on specific signaling pathways in human cells is limited in publicly available literature, this guide serves as a foundational resource for its handling, characterization, and potential future investigations.

Chemical and Physical Properties

4-Chloro-3-nitrophenol is a halogenated aromatic nitro compound. Its chemical structure and core properties are summarized below.

Property	Value
CAS Number	610-78-6 [1]
Molecular Formula	C ₆ H ₄ CINO ₃ [1] [2]
Molecular Weight	173.55 g/mol [2]
Appearance	Dark brown or yellow to brown crystalline powder or solid [1]
Melting Point	125 - 128 °C [1]
Boiling Point	308.8 ± 27.0 °C (Predicted) [1]
Solubility	Sparingly soluble in water; soluble in organic solvents. [3]
logP (Octanol-Water)	1.9 (Predicted) [2]
pKa	7.70 ± 0.10 (Predicted)

Synthesis of 4-Chloro-3-nitrophenol

A detailed experimental protocol for the synthesis of **4-Chloro-3-nitrophenol** from 4-chloro-3-nitroanisole has been reported.[\[4\]](#)

Experimental Protocol: Synthesis from 4-chloro-3-nitroanisole[\[5\]](#)

- Materials:
 - 4-chloro-3-nitroanisole (20 g)
 - Acetic acid (67 ml)
 - 47% (w/w) Hydrobromic acid (83 ml)
 - Acetic anhydride (50 ml)
 - Ethyl acetate

- Water
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution
- Anhydrous magnesium sulfate
- Toluene
- Procedure:
 - Combine 20 g of 4-chloro-3-nitroanisole, 67 ml of acetic acid, and 83 ml of 47% (w/w) hydrobromic acid in a suitable reaction vessel.
 - Add 50 ml of acetic anhydride to the mixture.
 - Reflux the mixture for 8.5 hours.
 - After the reaction is complete, remove the solvent by distillation under reduced pressure.
 - To the residue, add 300 ml of ethyl acetate and 500 ml of water and mix thoroughly.
 - Separate the organic layer and wash it sequentially with a saturated aqueous sodium bicarbonate solution, water, and a saturated aqueous sodium chloride solution.
 - Dry the organic layer with anhydrous magnesium sulfate.
 - Remove the solvent by distillation under reduced pressure.
 - Recrystallize the resulting crystal from toluene to obtain **4-chloro-3-nitrophenol**.
- Yield: 15.5 g (83.6%)[4]
- Melting Point of Product: 123.5 - 125.5 °C[4]



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Synthesis of **4-Chloro-3-nitrophenol** Workflow

Spectral and Chromatographic Analysis Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** The proton NMR spectrum of **4-Chloro-3-nitrophenol** is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups and the electron-donating effect of the hydroxyl group.
- **¹³C NMR:** The carbon NMR spectrum will display signals for the six aromatic carbons. The carbon atoms attached to the substituents (chloro, nitro, and hydroxyl groups) will show characteristic chemical shifts.
- General Experimental Protocol for NMR Spectroscopy:
 - Dissolve a small amount of the purified **4-Chloro-3-nitrophenol** in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
 - Transfer the solution to an NMR tube.
 - Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
 - Process the data, including Fourier transformation, phase correction, and baseline correction.
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **4-Chloro-3-nitrophenol** will exhibit characteristic absorption bands for its functional groups.

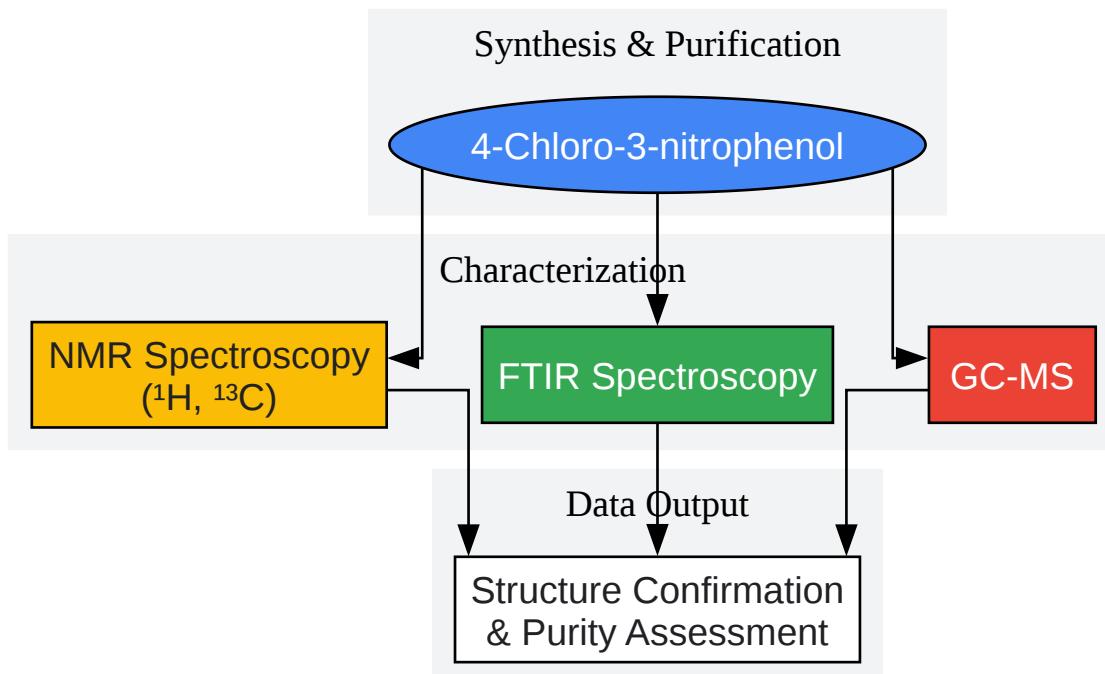
- Expected Peaks:
 - A broad O-H stretching band for the phenolic hydroxyl group.
 - Aromatic C-H stretching bands.
 - Asymmetric and symmetric N-O stretching bands for the nitro group.
 - Aromatic C=C stretching bands.
 - A C-Cl stretching band.
- General Experimental Protocol for FTIR Spectroscopy:
 - Prepare the sample, for example, as a KBr pellet or by depositing a thin film on a salt plate.
 - Record the FTIR spectrum using a standard FTIR spectrometer.
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to determine the purity of **4-Chloro-3-nitrophenol** and to confirm its molecular weight.

- General Experimental Protocol for GC-MS:
 - Dissolve a small amount of the sample in a volatile organic solvent.
 - Inject the solution into a GC-MS system equipped with a suitable capillary column.
 - Develop a temperature program for the GC oven to achieve good separation.

- The mass spectrometer will fragment the molecule, and the resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of **4-Chloro-3-nitrophenol** ($m/z = 173.55$) and characteristic fragment ions.



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General Analytical Workflow for Characterization

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available data on the specific biological activities of **4-Chloro-3-nitrophenol** in the context of drug development and its effects on human cellular signaling pathways. The existing literature primarily focuses on its role as a precursor in chemical syntheses and its environmental degradation by microorganisms.

Some studies have investigated the biodegradation of chloronitrophenols by bacteria, identifying metabolic pathways in these organisms. For instance, some bacteria can degrade related compounds through pathways involving monooxygenases. However, these microbial degradation pathways are not directly translatable to metabolic or signaling pathways in mammalian cells.

Given the presence of the nitro and chloro functional groups, it is plausible that **4-Chloro-3-nitrophenol** could exhibit some level of cytotoxicity. However, without specific experimental data from studies on human cell lines, any discussion of its potential effects on signaling pathways such as NF- κ B or MAPK, or its ability to induce apoptosis, would be purely speculative.

Researchers and drug development professionals are encouraged to perform initial in vitro screening assays, such as cytotoxicity assays on various cancer and non-cancer cell lines, to begin to elucidate the biological activity profile of this compound.



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Hypothetical Bacterial Degradation Pathway

Conclusion

4-Chloro-3-nitrophenol is a readily synthesizable compound with well-defined chemical and physical properties. This guide provides the foundational information necessary for its synthesis and characterization. However, a significant knowledge gap exists regarding its biological effects on human cells and its potential as a modulator of signaling pathways. Further research is warranted to explore the bioactivity of this compound to determine its potential for applications in drug discovery and development.

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